molecular formula C18H25BO5 B15339973 2-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester

2-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester

Cat. No.: B15339973
M. Wt: 332.2 g/mol
InChI Key: UWYMDFPZIBSSBJ-UHFFFAOYSA-N
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Description

2-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropylmethoxy group, a benzoic acid methyl ester, and a dioxaborolan group. These structural features contribute to its versatility and reactivity in chemical synthesis and research.

Preparation Methods

The synthesis of 2-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester typically involves several steps. One common method includes the reaction of cyclopropylmethanol with 5-bromo-2-methoxybenzoic acid methyl ester in the presence of a base to form the cyclopropylmethoxy derivative. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron and a palladium catalyst to introduce the dioxaborolan group . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester involves its interaction with molecular targets through its functional groups. The cyclopropylmethoxy group can engage in hydrophobic interactions, while the dioxaborolan group can participate in hydrogen bonding and coordination with metal ions. These interactions facilitate the compound’s binding to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Compared to similar compounds, 2-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester stands out due to its unique combination of functional groups. Similar compounds include:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research applications.

Properties

Molecular Formula

C18H25BO5

Molecular Weight

332.2 g/mol

IUPAC Name

methyl 2-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C18H25BO5/c1-17(2)18(3,4)24-19(23-17)13-8-9-15(22-11-12-6-7-12)14(10-13)16(20)21-5/h8-10,12H,6-7,11H2,1-5H3

InChI Key

UWYMDFPZIBSSBJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CC3)C(=O)OC

Origin of Product

United States

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